(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S3/c1-3-8-18-11-5-4-10(27(2,23)24)9-13(11)26-16(18)17-15(20)12-6-7-14(25-12)19(21)22/h3-7,9H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYSQAXVTOYINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structural features of this compound, such as the methylsulfonyl group and the nitrothiophene moiety, enhance its potential for pharmacological applications.
Structure and Synthesis
The molecular structure of the compound can be represented by the following formula:
The synthesis of this compound typically involves several key steps, including:
- Formation of Benzothiazole Ring : Utilizing appropriate precursors to create the benzothiazole scaffold.
- Introduction of Functional Groups : Adding the allyl and methylsulfonyl groups through specific organic reactions.
- Final Coupling : Combining with nitrothiophene derivatives to yield the final product.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while they often lack activity against Gram-negative strains like Escherichia coli .
| Compound | Activity | Inhibition Zone (mm) |
|---|---|---|
| Benzothiazole Derivative 1 | Antibacterial | 24 (S. aureus) |
| Benzothiazole Derivative 2 | Antibacterial | 20 (B. cereus) |
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives has been evaluated using various assays, including the DPPH assay. The results suggest that these compounds can effectively scavenge free radicals, with IC50 values indicating their potency relative to standard antioxidants like ascorbic acid.
| Compound | IC50 (mg/mL) |
|---|---|
| Compound A | 0.015 |
| Ascorbic Acid | 0.022 |
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines, including those derived from leukemia and solid tumors .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A series of benzothiazole derivatives were synthesized and tested against multiple bacterial strains. The study found that while many compounds displayed significant antibacterial activity against Gram-positive bacteria, none showed efficacy against Gram-negative strains .
- Antioxidant Evaluation : A comparative study assessed several benzothiazole derivatives for their antioxidant capabilities using DPPH radical scavenging assays. The findings indicated that specific structural modifications could enhance antioxidant activity significantly .
- Cytotoxicity Assessment : In a separate investigation, the cytotoxic effects of various benzothiazole derivatives were evaluated on human lymphocyte cell lines. The results indicated marked cytotoxicity in certain compounds, suggesting potential applications in cancer therapy .
Comparison with Similar Compounds
Table 1: Substituent and Heterocycle Comparison
Core Heterocycle Variations: Thiadiazol vs. Benzo[d]Thiazol
Compounds such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and its chloro-substituted derivative (4h) () share a thiadiazol core but differ in substituents and appended groups:
Table 2: Heterocycle and Functional Group Comparison
Spectroscopic and Analytical Data
While direct spectroscopic data for the target compound are unavailable in the evidence, comparisons can be inferred from analogous structures:
- Infrared (IR) Spectroscopy: compounds show C=O stretches at ~1690 cm⁻¹ and conjugated acryloyl peaks at ~1638 cm⁻¹. The target compound’s nitro group (NO₂) would likely exhibit asymmetric and symmetric stretches near 1520 and 1350 cm⁻¹, respectively .
- Mass Spectrometry (MS): compounds (e.g., 4g, M⁺ at m/z 392) fragment via loss of substituents (e.g., dimethylamino groups). The target compound’s nitro group may stabilize molecular ions, leading to distinct fragmentation patterns.
Q & A
Q. What are the optimized synthetic pathways for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Step 1 : Condensation of a benzo[d]thiazole precursor with allyl groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Step 2 : Sulfonylation using methylsulfonyl chloride in anhydrous dichloromethane at 0–5°C to introduce the methylsulfonyl group.
- Step 3 : Nitrothiophene coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) in THF under nitrogen .
Optimization strategies include: - Temperature control : Lower temperatures reduce side reactions during sulfonylation.
- Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency.
- Purity monitoring : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (70–85%) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via NOE experiments) and allyl/methylsulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect nitro-thiophene degradation products .
Q. How can researchers address solubility limitations of this compound in aqueous systems for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization to enhance aqueous dispersion without cytotoxicity .
- pH adjustment : Buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) improve stability in cell culture media .
Advanced Research Questions
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Kinase profiling : Use immobilized kinase assays (e.g., PamStation®) to identify targets (e.g., EGFR, VEGFR2) .
- siRNA knockdown : Validate target dependency by correlating gene silencing with reduced antiproliferative activity (IC₅₀ shifts) .
- Transcriptomic analysis : RNA-seq of treated vs. untreated cells reveals pathways (e.g., apoptosis, DNA repair) modulated by the compound .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core modifications : Replace the nitro group on thiophene with electron-withdrawing groups (e.g., cyano) to improve electrophilicity and target binding .
- Allyl group substitution : Test bulkier substituents (e.g., propargyl) to assess steric effects on bioactivity .
- In silico docking : Use AutoDock Vina to predict binding affinities to hypothesized targets (e.g., tubulin) and prioritize synthetic targets .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Administer via intraperitoneal injection (10–20 mg/kg) to assess plasma half-life (LC-MS/MS quantification) and organ distribution .
- Toxicogenomics : Liver and kidney histopathology combined with serum ALT/AST levels evaluate hepatotoxicity .
- Metabolite profiling : UPLC-QTOF identifies nitro-reduced metabolites in urine, informing potential toxicity risks .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Standardized assays : Adopt CLSI guidelines for cytotoxicity (e.g., MTT assay) to minimize inter-lab variability .
- Batch consistency : Ensure compound purity (>98%) via orthogonal analytical methods (HPLC + NMR) to exclude impurities as confounding factors .
- Meta-analysis : Use systematic reviews to aggregate data and identify trends (e.g., potency against hematologic vs. solid tumors) .
Key Considerations for Experimental Design
- Control experiments : Include parent benzo[d]thiazole derivatives to isolate the contribution of the nitro-thiophene moiety to bioactivity .
- Stability testing : Monitor compound degradation under light and humidity using accelerated stability protocols (ICH Q1A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
